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Compound of Interest

Compound Name:
4-Bromo-6-methoxyquinoline-3-

carboxylic acid

CAS No.: 872714-51-7

Cat. No.: B1376456

Get Quote

The molecule (MW: 282.09 g/mol ) is built upon a bicyclic quinoline heteroaromatic system.[1]

[2] Its chemical behavior is dictated by the interplay between the electron-deficient pyridine ring

and the electron-rich benzene ring.[1][2]
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Feature Position Electronic Effect Medicinal Utility

Bromide C4 -withdrawing, Leaving

Group

Critical "handle" for

Pd-catalyzed cross-

coupling (Suzuki-

Miyaura) or

displacement.[1][2]

Carboxylate C3
Electron-withdrawing

(EWG)

Solubilizing group;

precursor for amides

(hydrogen bond

acceptors/donors) to

engage hinge regions

in kinases.[1][2]

Methoxy C6 -donating (EDG)

Increases electron

density on the

benzenoid ring;

modulates metabolic

stability; potential H-

bond acceptor.[1][2]

Nitrogen N1 Basic/Nucleophilic

Pyridine-like nitrogen;

protonation modulates

solubility and binding

affinity.[1][2]

Steric & Electronic Considerations: The C4-position is sterically accessible but electronically

deactivated for electrophilic aromatic substitution.[1][2] However, it is highly activated for

nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and the C3-

carboxyl group.[1][2] The C6-methoxy group pushes electron density into the ring system,

stabilizing the C4-cation during specific reaction transition states but primarily serving to fine-

tune the lipophilicity (LogP ~2.5).[1][2]

Part 2: Synthetic Architecture
The most robust synthesis follows a modified Gould-Jacobs reaction pathway.[1][2] This

approach is preferred over direct bromination of quinoline precursors due to superior
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regiocontrol.[1][2]

Retrosynthetic Analysis (Graphviz)[1][2]
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Caption: Step-wise synthetic flow from p-anisidine to the final 4-bromo-quinoline scaffold via

the Gould-Jacobs protocol.

Detailed Experimental Protocol
Step 1: Condensation & Cyclization (Gould-Jacobs)[1][2]

Reagents: Mix 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

Condensation: Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open

vessel with ventilation to drive equilibrium.[1][2]

Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at

250°C. Critical: High temperature is required to overcome the activation energy for

aromaticity restoration.[1][2]

Isolation: Cool to room temperature. Dilute with hexane.[1][2] The 4-hydroxy-6-

methoxyquinoline-3-carboxylate ester will precipitate.[1][2] Filter and wash with hexane to

remove diphenyl ether.[1][2]

Step 2: Bromination (The Critical Step) Rationale: Direct bromination of the hydroxy-acid is

risky due to potential decarboxylation.[1][2] Brominating the ester is safer and higher yielding.

[1][2]

Setup: Suspend the 4-hydroxy ester (10 g) in anhydrous acetonitrile (or toluene).
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Reagent: Add Phosphorus Oxybromide (

, 1.5 eq) carefully.

Reaction: Reflux (80-110°C) for 2-4 hours. Monitor by TLC/LCMS.[1][2] The suspension will

clear as the lipophilic bromo-ester forms.[1][2]

Quench:Safety Alert: Pour the reaction mixture onto crushed ice/sodium bicarbonate.

reacts violently with water to release HBr.[1][2]

Extraction: Extract with Ethyl Acetate (EtOAc).[1][2] Dry over

.[1][2]

Step 3: Hydrolysis

Reagents: Dissolve the 4-bromo ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq).[1][2]

Conditions: Stir at ambient temperature (25°C) for 12 hours. Avoid high heat to prevent

accidental hydrolysis of the bromide (forming the 4-hydroxy impurity).[1][2]

Workup: Acidify carefully with 1N HCl to pH 3-4. The target acid will precipitate as an off-

white solid.[1][2] Filter and vacuum dry.[1][2]

Part 3: Reactivity Profile & Derivatization[1][2]
This scaffold is a "linchpin" intermediate.[1][2] The reactivity order is generally C3-COOH > C4-

Br > C6-OMe.[1][2]

Functionalization Map (Graphviz)[1][2]
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Caption: Divergent synthesis pathways. The C4-Br allows for carbon-carbon or carbon-

heteroatom bond formation, while C3 allows for peptide-like coupling.[1][2]

Key Reaction: Suzuki-Miyaura Coupling
The C4-bromide is an excellent partner for Pd-catalyzed coupling.[1][2]

Catalyst:

or

are standard.[1][2]

Base:

or
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.[1][2]

Solvent: Dioxane/Water (4:1).[1][2]

Note: If coupling is performed before amide formation, the free carboxylic acid can poison

the catalyst.[2] It is often better to form the amide at C3 first, or protect the acid as an

ester/benzyl group before the Suzuki coupling.

Part 4: Analytical Characterization
To validate the integrity of the synthesized material, the following data profile is expected:

Technique
Expected
Signal/Observation

Interpretation

1H NMR (DMSO-d6) 13-14 ppm (Broad s, 1H)
Carboxylic acid proton (-

COOH).[1][2]

1H NMR (DMSO-d6) 8.9-9.1 ppm (s, 1H)

C2-H. Characteristic singlet for

quinoline-3-carboxylic

derivatives.[1][2]

1H NMR (DMSO-d6) 3.9 ppm (s, 3H) Methoxy group (-OCH3).[1][2]

LC-MS (ESI+) [M+H]+ = 282/284

Characteristic 1:1 isotopic

pattern due to Bromine (

).[1][2]

Appearance Off-white to pale yellow solid
Coloration often due to trace

impurities or conjugation.[1][2]

Part 5: Safety & Handling
Phosphorus Oxybromide (

): Corrosive and moisture sensitive.[1][2] Releases toxic HBr gas upon contact with water.[1]
[2] Handle in a fume hood.
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Diphenyl Ether: High boiling point (258°C).[1][2] Risk of thermal burns.[1][2] Ensure

glassware is rated for high thermal stress.[1][2]

Storage: Store the final acid in a cool, dry place. Light sensitive (halides can degrade over

time).[1][2]
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Chemical Properties & Safety Data

PubChem Compound Summary for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

(Precursor).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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